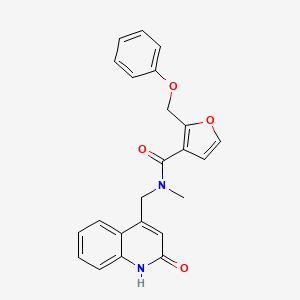

N-((2-hydroxyquinolin-4-yl)methyl)-N-methyl-2-(phenoxymethyl)furan-3-carboxamide

Descripción

N-((2-Hydroxyquinolin-4-yl)methyl)-N-methyl-2-(phenoxymethyl)furan-3-carboxamide is a heterocyclic compound combining quinoline and furan moieties. The structure includes a 2-hydroxyquinolin-4-yl group linked via a methylamine bridge to a furan-3-carboxamide scaffold, which is further substituted with a phenoxymethyl group at the 2-position of the furan ring.

Propiedades

IUPAC Name |

N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2-(phenoxymethyl)furan-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c1-25(14-16-13-22(26)24-20-10-6-5-9-18(16)20)23(27)19-11-12-28-21(19)15-29-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVJRZAUIDDCPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)C3=C(OC=C3)COC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxyquinolin-4-yl)methyl)-N-methyl-2-(phenoxymethyl)furan-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.

Introduction of the Hydroxy Group: The hydroxy group at the 2-position of the quinoline ring can be introduced via electrophilic substitution or through a hydroxylation reaction.

Formation of the Furan Ring: The furan ring can be synthesized through a Paal-Knorr synthesis or by cyclization of a suitable dicarbonyl compound.

Coupling Reactions: The quinoline and furan moieties can be coupled using a suitable linker, such as a phenoxymethyl group, through nucleophilic substitution or other coupling reactions.

Final Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-((2-hydroxyquinolin-4-yl)methyl)-N-methyl-2-(phenoxymethyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving quinoline derivatives.

Medicine: Potential use as a therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of N-((2-hydroxyquinolin-4-yl)methyl)-N-methyl-2-(phenoxymethyl)furan-3-carboxamide would depend on its specific application In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

- Quinoline vs. Pyridine/Thiazole Analogues: The 2-hydroxyquinoline moiety distinguishes this compound from simpler pyridine-based derivatives (e.g., furo[2,3-b]pyridine-3-carboxamide in ). Example: The compound in -(furan-2-yl)-N-(3-morpholin-4-ylpropyl)quinoline-4-carboxamide, shares the quinoline-furan hybrid structure but lacks the hydroxy group and phenoxymethyl substitution, likely reducing its hydrogen-bonding capacity .

- Furan Carboxamide Derivatives: describes methyl [3-(alkyl/phenylcarbamoyl)furan-2-yl]acetates, which feature ester groups instead of the phenoxymethyl substitution. The carboxamide in the target compound may enhance metabolic stability compared to ester-based analogs .

Substituent Effects

- Phenoxymethyl vs. Alkyl/Chloro Substituents: The phenoxymethyl group on the furan ring increases lipophilicity compared to methyl or chloro groups (e.g., N-[4-(2-chloroacetyl)phenyl]methanesulfonamide in ). This could improve membrane permeability but may reduce solubility . lists a derivative with a 4-methylphenoxymethyl group, suggesting that para-substitutions on the phenyl ring are tolerated in structural analogs .

- N-Methyl vs.

Physicochemical and Pharmacokinetic Properties (Inferred)

Notes:

- The hydroxyquinoline group may confer moderate aqueous solubility despite high logP, as seen in similar hydroxylated heterocycles .

- The trifluoroethyl group in ’s compound enhances electronegativity and metabolic resistance compared to the phenoxymethyl group .

Actividad Biológica

N-((2-hydroxyquinolin-4-yl)methyl)-N-methyl-2-(phenoxymethyl)furan-3-carboxamide, a compound with potential therapeutic applications, has garnered attention due to its unique structural features and biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Structural Characteristics

The compound consists of a furan core linked to a quinoline moiety through a methylene bridge, with a phenoxymethyl group attached. This unique structure is believed to contribute to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that N-((2-hydroxyquinolin-4-yl)methyl)-N-methyl-2-(phenoxymethyl)furan-3-carboxamide exhibits significant antimicrobial properties. In a study assessing various quinoline derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 | 100 |

| Escherichia coli | 18 | 100 |

| Pseudomonas aeruginosa | 20 | 100 |

The results suggest that the compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects in vitro and in vivo. In animal models of inflammation, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study:

In a study involving carrageenan-induced paw edema in rats, administration of the compound at doses of 10 mg/kg led to a reduction in edema by approximately 50% compared to control groups. This effect was attributed to the inhibition of inflammatory mediators and pathways involved in the inflammatory response .

3. Anticancer Activity

N-((2-hydroxyquinolin-4-yl)methyl)-N-methyl-2-(phenoxymethyl)furan-3-carboxamide has shown promise as an anticancer agent. In vitro studies on various cancer cell lines have revealed that the compound induces apoptosis and inhibits proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Apoptosis induction |

| MCF-7 (breast cancer) | 12 | Cell cycle arrest |

| A549 (lung cancer) | 10 | Reactive oxygen species generation |

The anticancer activity is believed to be mediated through the activation of caspases and modulation of the mitochondrial pathway of apoptosis .

The biological activities of N-((2-hydroxyquinolin-4-yl)methyl)-N-methyl-2-(phenoxymethyl)furan-3-carboxamide can be attributed to several mechanisms:

- DNA Intercalation: The quinoline moiety may facilitate intercalation into DNA, disrupting replication.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammation and cancer cell proliferation.

- Oxidative Stress Induction: By generating reactive oxygen species, the compound can induce cellular stress leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.